

# Protocol for Preparing DOPG Small Unilamellar Vesicles (SUVs) by Extrusion

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## Compound of Interest

Compound Name: *Dioleoylphosphatidylglycerol*

Cat. No.: *B1598822*

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## Application Note

This document provides a detailed protocol for the preparation of small unilamellar vesicles (SUVs) composed of 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOPG) using the extrusion method. This technique is widely employed by researchers, scientists, and drug development professionals to produce homogenous populations of vesicles with a controlled size distribution. The protocol involves the formation of a thin lipid film, hydration to form multilamellar vesicles (MLVs), and subsequent extrusion through polycarbonate membranes of a defined pore size to generate SUVs.<sup>[1][2][3]</sup> This method is reproducible and applicable to a wide range of lipid compositions.<sup>[2]</sup>

The resulting DOPG SUVs are negatively charged vesicles that can serve as model membranes for studying lipid-protein interactions, drug encapsulation, and as delivery vehicles.<sup>[1][4]</sup> The size of the final vesicles is primarily determined by the pore size of the extrusion membrane.<sup>[1]</sup> Forcing the MLV suspension repeatedly through the membrane disrupts the lipid bilayers, leading to the formation of smaller, unilamellar vesicles.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation of DOPG SUVs.

Table 1: Reagents and Materials

Component	Specification	Recommended Supplier	Notes
DOPG (1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol))	>99% purity, dissolved in chloroform	Avanti Polar Lipids	DOPG has a transition temperature (T <sub>m</sub> ) of -18°C and is in the liquid crystalline phase at typical experimental temperatures.[4]
Organic Solvent	Chloroform, reagent grade	VWR, Sigma-Aldrich	Used to dissolve lipids and create a thin film. [5][6]
Hydration Buffer	Degassed buffer (e.g., PBS, Tris-HCl with NaCl)	Lonza, MilliporeSigma	The choice of buffer depends on the downstream application. A common buffer is 10 mM Tris, 100 mM NaCl, pH 7.4. [5] Another example is 50 mM phosphate buffer at pH 7.4.[6]
Inert Gas	Nitrogen or Argon	Airgas, Praxair	Used to evaporate the organic solvent to form a lipid film.[7]

Table 2: Equipment

Equipment	Specification	Recommended Supplier
Rotary Evaporator or Vacuum Desiccator	Standard laboratory grade	Buchi, Heidolph
Mini-Extruder	Hand-held or high-pressure extruder	Avanti Polar Lipids, Avestin
Polycarbonate Membranes	0.1 $\mu\text{m}$ (100 nm) pore size	Whatman, Avanti Polar Lipids
Filter Supports	Compatible with the mini-extruder	Avanti Polar Lipids
Gas-tight Glass Syringes	250 $\mu\text{L}$ to 1 mL capacity	Hamilton, Avanti Polar Lipids
Heating Block or Water Bath	Capable of maintaining temperature above lipid $T_m$	VWR, Fisher Scientific

Table 3: Experimental Parameters

Parameter	Value/Range	Notes
Initial DOPG Concentration	5 - 15 mg/mL	A typical starting concentration for hydration.[4][5][6]
Final Lipid Concentration	~1 mM to 10 mg/mL	The final concentration can be adjusted based on the experimental needs.[8][9]
Extrusion Pore Size	100 nm (0.1 $\mu$ m)	To produce SUVs of approximately 100 nm in diameter.[9] Smaller or larger pore sizes can be used for different applications.[10]
Number of Extrusion Passes	11 - 21 passes	An odd number of passes ensures the final sample is in one syringe.[4] Passing the solution ~20 times is common.[5]
Extrusion Temperature	Above the lipid's phase transition temperature ( $T_m$ )	For DOPG, extrusion can be performed at room temperature.[4]
Optional Freeze-Thaw Cycles	3 - 5 cycles	Can enhance encapsulation efficiency by disrupting lamellae before extrusion.[8][11][10]

## Experimental Protocol

This protocol details the step-by-step procedure for preparing DOPG SUVs.

### 1. Preparation of the DOPG Thin Film

a. In a clean round-bottom flask or glass vial, add the desired amount of DOPG dissolved in chloroform.[5][6]

b. Evaporate the chloroform using a gentle stream of nitrogen or argon gas while rotating the flask to form a thin, uniform lipid film on the inner surface.[\[7\]](#)

c. For complete removal of residual solvent, place the flask under high vacuum for at least 2 hours or overnight in a desiccator.[\[5\]](#)[\[6\]](#)

## 2. Hydration of the Lipid Film to Form MLVs

a. Add the desired volume of degassed hydration buffer to the dried lipid film to achieve the target lipid concentration (e.g., 10 mg/mL).[\[5\]](#)

b. Hydrate the lipid film by vortexing the solution vigorously. The solution will appear milky and cloudy, indicating the formation of multilamellar vesicles (MLVs).[\[5\]](#)

c. To facilitate complete hydration, incubate the mixture for at least 30 minutes at a temperature above the lipid's phase transition temperature. For DOPG, this can be done at room temperature.[\[11\]](#)

d. (Optional) To improve the homogeneity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.[\[8\]](#)[\[10\]](#)

## 3. Extrusion to Form SUVs

a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.[\[5\]](#)[\[8\]](#)

b. Pre-rinse the extruder assembly and the gas-tight syringes with the hydration buffer to remove any impurities and air bubbles.[\[5\]](#)

c. Load the MLV suspension into one of the glass syringes and carefully place it into one end of the extruder.

d. Place an empty syringe into the other end of the extruder.

e. Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membranes to the empty syringe.

f. Repeat this extrusion process for a total of 11 to 21 passes.<sup>[4]</sup> The solution should become progressively clearer and more transparent as SUVs are formed.<sup>[5]</sup>

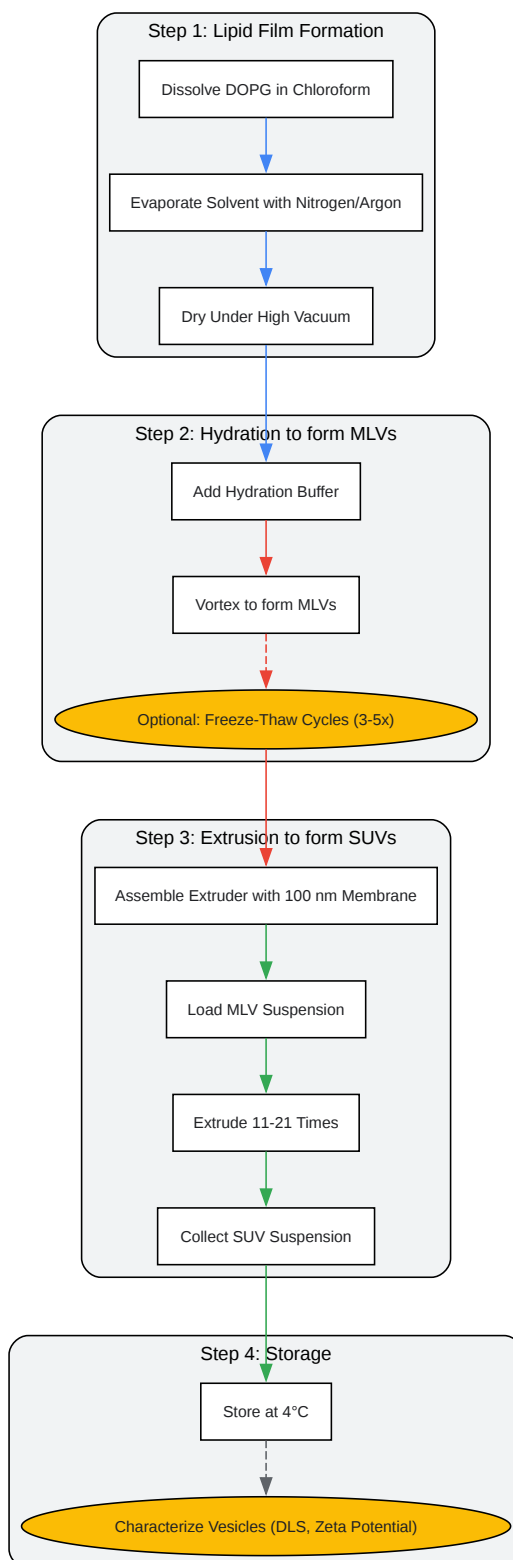
#### 4. Storage of DOPG SUVs

a. After the final pass, collect the SUV suspension from the extruder.

b. Store the prepared DOPG SUVs at 4°C. Vesicle solutions are typically stable for 3-4 days when stored at this temperature.<sup>[11]</sup> Do not freeze the SUV suspension as this can disrupt the vesicle structure.<sup>[11]</sup>

## Visualization

## Workflow for DOPG SUV Preparation by Extrusion

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Caption: Workflow for DOPG SUV Preparation by Extrusion.

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